molecular formula C17H12N2O3 B2366339 3-(4-methylphenyl)-1H-benzofuro[3,2-d]pyrimidine-2,4-dione CAS No. 895791-91-0

3-(4-methylphenyl)-1H-benzofuro[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2366339
CAS No.: 895791-91-0
M. Wt: 292.294
InChI Key: IWPFDLNJPIKXDJ-UHFFFAOYSA-N
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Description

3-(4-methylphenyl)-1H-benzofuro[3,2-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzofuran ring fused with a pyrimidine ring, and a 4-methylphenyl group attached to the 3-position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-1H-benzofuro[3,2-d]pyrimidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to afford the corresponding thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of these precursors with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene can produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylphenyl)-1H-benzofuro[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-methylphenyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuro[3,2-d]pyrimidine derivatives.

Scientific Research Applications

3-(4-methylphenyl)-1H-benzofuro[3,2-d]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methylphenyl)-1H-benzofuro[3,2-d]pyrimidine-2,4-dione is unique due to the presence of the benzofuran ring fused with the pyrimidine ring and the 4-methylphenyl group

Biological Activity

3-(4-methylphenyl)-1H-benzofuro[3,2-d]pyrimidine-2,4-dione is a heterocyclic compound belonging to the class of benzofuro[3,2-d]pyrimidines. Its unique structure, characterized by a benzofuran ring fused with a pyrimidine ring and a 4-methylphenyl substituent, suggests significant potential for diverse biological activities. This article reviews its biological activity based on current research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H13N2O3C_{15}H_{13}N_2O_3, and its IUPAC name reflects its complex structure. The presence of the benzofuran and pyrimidine rings contributes to its potential pharmacological properties.

Target of Action

Similar compounds within the same class have been noted for their ability to inhibit protein kinases, which play crucial roles in various cellular processes including cell division and signaling pathways.

Mode of Action

It is hypothesized that this compound may exert its biological effects by inhibiting specific protein kinases involved in cancer progression and inflammation .

Biochemical Pathways

The inhibition of protein kinases can affect several biochemical pathways, potentially leading to reduced tumor growth and inflammation.

Anticancer Activity

Research has indicated that derivatives of benzofuro[3,2-d]pyrimidines exhibit anticancer properties. For instance, structural analogs have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that certain analogs inhibited cell proliferation in breast cancer cells with IC50 values in the low micromolar range .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. A study reported that related benzothiazolopyrimidine derivatives displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, compounds similar to this compound have shown anti-inflammatory properties. This is particularly relevant in the context of diseases characterized by chronic inflammation .

Case Studies

  • Anticancer Efficacy : In vitro studies demonstrated that a derivative of this compound inhibited the growth of human breast cancer cells by inducing apoptosis. The mechanism involved the activation of caspase pathways, confirming its potential as an anticancer agent .
  • Antimicrobial Testing : A series of synthesized analogs were tested against various bacterial strains. The results showed that one derivative had an MIC of <40 μg/mL against S. aureus, indicating strong antibacterial activity .

Research Findings Summary Table

Activity Tested Against Results Reference
AnticancerBreast cancer cell linesIC50 in low micromolar range
AntimicrobialS. aureus, E. coliMIC < 40 μg/mL
Anti-inflammatoryIn vitro modelsSignificant reduction in markers

Properties

IUPAC Name

3-(4-methylphenyl)-1H-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c1-10-6-8-11(9-7-10)19-16(20)15-14(18-17(19)21)12-4-2-3-5-13(12)22-15/h2-9H,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPFDLNJPIKXDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301322268
Record name 3-(4-methylphenyl)-1H-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815532
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

895791-91-0
Record name 3-(4-methylphenyl)-1H-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-methylphenyl)-1H-benzofuro[3,2-d]pyrimidine-2,4-dione
Reactant of Route 2
3-(4-methylphenyl)-1H-benzofuro[3,2-d]pyrimidine-2,4-dione
Reactant of Route 3
3-(4-methylphenyl)-1H-benzofuro[3,2-d]pyrimidine-2,4-dione
Reactant of Route 4
3-(4-methylphenyl)-1H-benzofuro[3,2-d]pyrimidine-2,4-dione
Reactant of Route 5
3-(4-methylphenyl)-1H-benzofuro[3,2-d]pyrimidine-2,4-dione
Reactant of Route 6
3-(4-methylphenyl)-1H-benzofuro[3,2-d]pyrimidine-2,4-dione

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